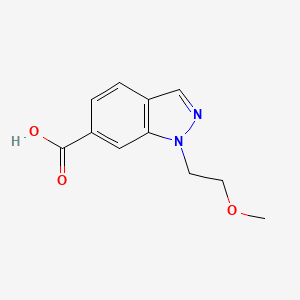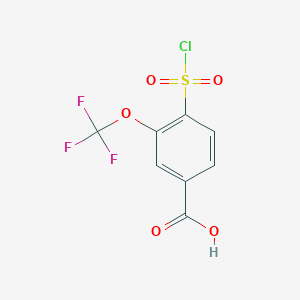![molecular formula C9H14N2 B1458567 2-Azaspiro[4.4]nonane-4-carbonitrile CAS No. 1936317-74-6](/img/structure/B1458567.png)
2-Azaspiro[4.4]nonane-4-carbonitrile
Descripción general
Descripción
2-Azaspiro[4.4]nonane-4-carbonitrile is a chemical compound with a molecular weight of 125.21 . It is a liquid at room temperature . The compound contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 1 triple bond, 2 five-membered rings, 1 secondary amine (aliphatic), 1 nitrile (aliphatic), and 1 Pyrrolidine .
Synthesis Analysis
The synthesis of similar substances like 2-azaspiro[4.4]nonane derivatives can be carried out using the (3+2) cycloaddition reaction of N-benzyl azomethine ylide generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis
The molecular structure of 2-Azaspiro[4.4]nonane-4-carbonitrile includes 1 triple bond, 2 five-membered rings, 1 secondary amine (aliphatic), 1 nitrile (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Azaspiro[4.4]nonane-4-carbonitrile include the (3+2) cycloaddition reaction of N-benzyl azomethine ylide with the corresponding unsaturated compounds .Physical And Chemical Properties Analysis
2-Azaspiro[4.4]nonane-4-carbonitrile is a liquid at room temperature . It has a molecular weight of 125.21 .Aplicaciones Científicas De Investigación
-
2-Aza-spiro [4.4]nonane-4-carboxylic acid hydrochloride : This compound is a white solid with a purity of 97%. It is used in various scientific research applications, but the specific details of its applications are not provided in the source.
-
2-azaspiro [4.4]nonane : This compound is a liquid with a purity of 95%. It is also used in various scientific research applications, but the specific details of its applications are not provided in the source.
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole : This research describes a new synthesis of 2-oxa-7-azaspiro[3.5]nonane. The spirocyclic oxetanes were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid. The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole.
-
2-Azaspiro [4.4]nonane-4-carboxylic acid hydrochloride : This compound is a white solid with a purity of 97%. It is used in various scientific research applications, but the specific details of its applications are not provided in the source.
-
Phosphine-catalyzed [3 + 2] annulation reaction : This research describes a novel phosphine-catalyzed [3 + 2] annulation of γ-substituted allenoates with succinimides, which was successfully applied to the synthesis of 2-azaspiro [4.4]nonene-1,3-dione derivatives. The reaction afforded the desired products in moderate to high yields (up to 96%) with excellent regioselectivities and diastereoselectivities.
-
Synthesis of spirocyclic pyrrolidines : In the course of work on the creation of novel biologically active compounds, various 2-azaspiro [4.4]nonane derivatives were synthesized.
-
2-Azaspiro [4.4]nonane-4-carboxylic acid hydrochloride : This compound is a white solid with a purity of 97%. It is used in various scientific research applications, but the specific details of its applications are not provided in the source.
-
Phosphine-catalyzed [3 + 2] annulation reaction : This research describes a novel phosphine-catalyzed [3 + 2] annulation of γ-substituted allenoates with succinimides, which was successfully applied to the synthesis of 2-azaspiro [4.4]nonene-1,3-dione derivatives. The reaction afforded the desired products in moderate to high yields (up to 96%) with excellent regioselectivities and diastereoselectivities (up to >99\u2006:\u20061 dr). A plausible reaction mechanism has also been proposed based on previous literature. A novel phosphine-catalyzed [3 + 2] annulation of γ-substituted allenoates with succinimides was developed, which was successfully applied to the synthesis of 2-azaspiro [4.4]nonene-1,3-dione derivatives. The reaction afforded the desired products in moderate to high yields (up to 96%) with excellent regiosel
-
Synthesis of spirocyclic pyrrolidines : In the course of work on the creation of novel biologically active compounds, we needed to synthesize various 2-azaspiro [4.4]nonane derivatives.
Propiedades
IUPAC Name |
2-azaspiro[4.4]nonane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-5-8-6-11-7-9(8)3-1-2-4-9/h8,11H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIMQMCSGKRBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.4]nonane-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone](/img/structure/B1458485.png)
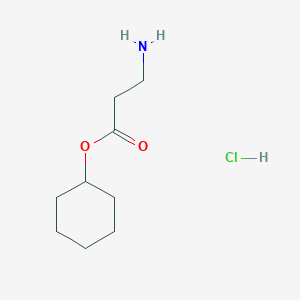
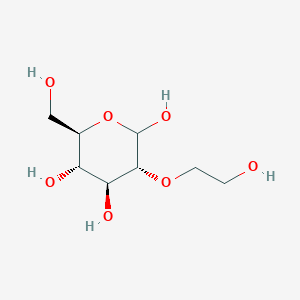
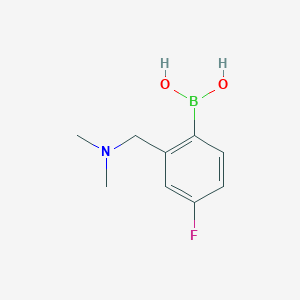
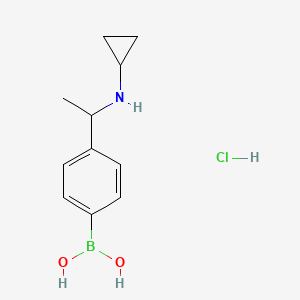
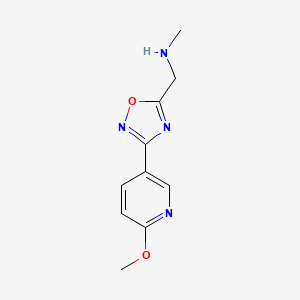
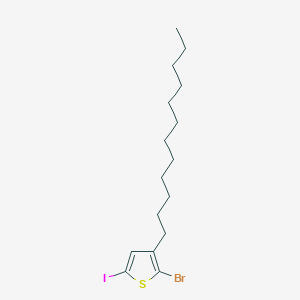
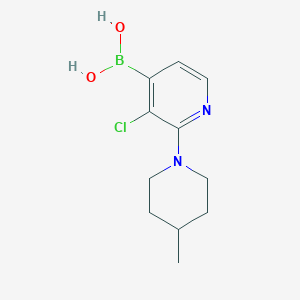
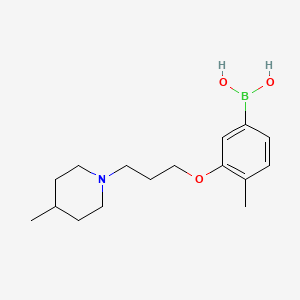
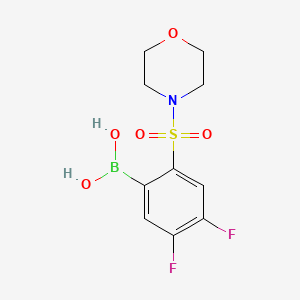
![methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458503.png)

